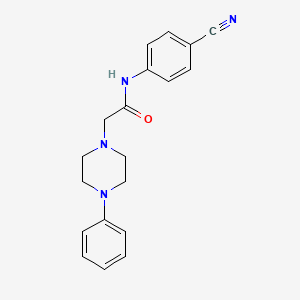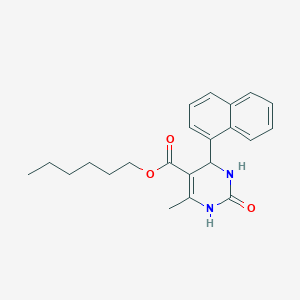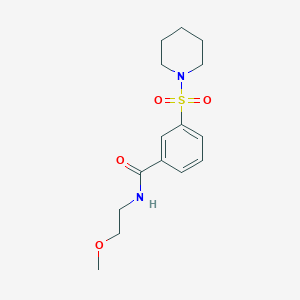
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as TRO19622, is a small molecule drug that has been developed for the treatment of central nervous system (CNS) disorders. It is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine in the CNS. Glycine is an important neurotransmitter that plays a role in the regulation of synaptic transmission, neuronal excitability, and synaptic plasticity. By inhibiting the reuptake of glycine, TRO19622 increases the availability of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors and improves the symptoms of CNS disorders.
Mecanismo De Acción
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive inhibitor of GlyT1, which is expressed in astrocytes and presynaptic terminals in the CNS. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, which enhances the function of NMDA receptors and improves the symptoms of CNS disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the CNS. It increases the levels of glycine in the synaptic cleft, which enhances the function of NMDA receptors and improves synaptic plasticity. It also modulates the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has been shown to have a good safety profile and does not cause significant side effects in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of the glycine system without affecting other neurotransmitter systems. It has been extensively studied in animal models and clinical trials, which provides a wealth of data on its pharmacological and behavioral effects. However, this compound has some limitations for lab experiments. It is a small molecule drug that requires systemic administration, which may affect its distribution and metabolism in the body. It also has a relatively short half-life, which may require frequent dosing in long-term experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. One direction is to explore its potential for the treatment of other CNS disorders, such as Alzheimer's disease and Parkinson's disease, which are characterized by synaptic dysfunction and neurodegeneration. Another direction is to investigate the mechanisms underlying its effects on synaptic plasticity and cognitive function, which may provide insights into the pathophysiology of CNS disorders. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of this compound and enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide involves several steps, starting from 4-cyanophenylacetic acid and 4-phenylpiperazine. The first step is the formation of the amide bond between 4-cyanophenylacetic acid and 4-phenylpiperazine, which is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and an acid catalyst to form the final product, this compound. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and cognitive impairment. In animal models, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs. In clinical trials, this compound has demonstrated promising results in improving the symptoms of schizophrenia and cognitive impairment in patients.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-14-16-6-8-17(9-7-16)21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHKHRCRUYHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)



![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)


![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)

![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)